molecular formula C7H14O2 B3143549 (1,1-Dimethoxyethyl)cyclopropane CAS No. 52829-97-7

(1,1-Dimethoxyethyl)cyclopropane

Cat. No. B3143549
M. Wt: 130.18 g/mol
InChI Key: AIRYVOBWESROTH-UHFFFAOYSA-N
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Patent
US06002062

Procedure details

A mixture of 50 g (0.59 mol) of cyclopropyl methyl ketone, 82 g (0.77 mol) of trimethyl orthoformate, 200 ml of methanol and 0.25 g of p-toluenesulfonic acid was stirred at room temperature for 2 hours, and then 0.15 g of sodium methoxide was added. Then, under reduced pressure, the methanol was first distilled off (at about 400 mbar) and, finally (at about 250 mbar), the product (II) as a colorless liquid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0.15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:4]1[CH2:6][CH2:5]1)=[O:3].[CH:7](OC)(OC)[O:8]C.[C:14]1(C)C=CC(S(O)(=O)=O)=CC=1.C[O-].[Na+]>CO>[CH3:14][O:3][C:2]([CH:4]1[CH2:6][CH2:5]1)([O:8][CH3:7])[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC(=O)C1CC1
Name
Quantity
82 g
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
0.25 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
0.15 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Then, under reduced pressure, the methanol was first distilled off (at about 400 mbar) and, finally (at about 250 mbar)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC(C)(OC)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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